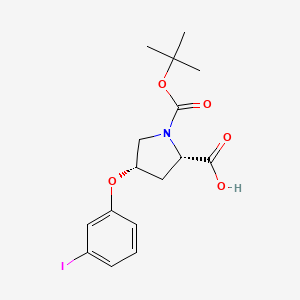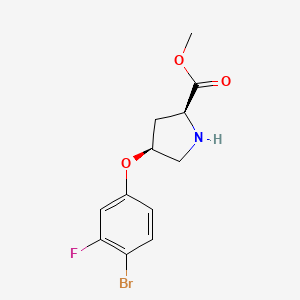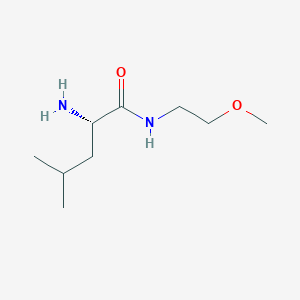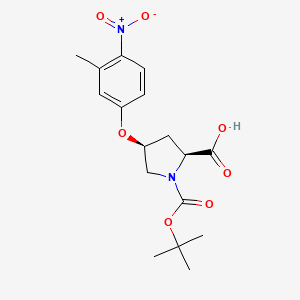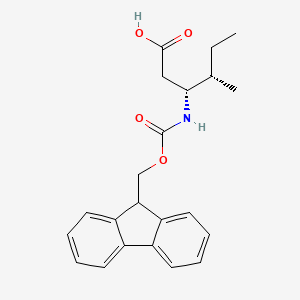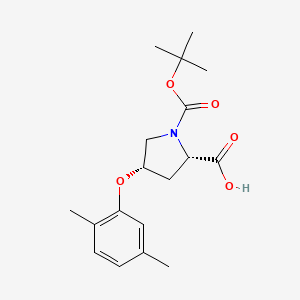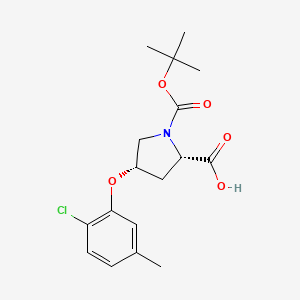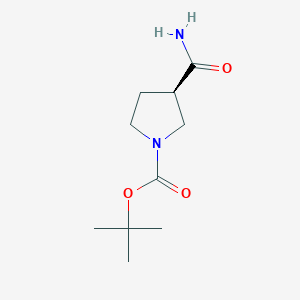
(2S,4S)-4-(2-Benzylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
(2S,4S)-4-(2-Benzylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties of Polymers
A study by Hsiao et al. (2000) focused on the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from dicarboxylic acids similar to the compound . These polyamides were found to be noncrystalline, readily soluble in polar solvents, and capable of forming transparent, flexible, and tough films. They exhibited useful levels of thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air, highlighting their potential for high-performance material applications (Hsiao, Yang, & Chen, 2000).
Medicinal Chemistry Applications
Research by Prakash et al. (2008) into the metabolism of CP-533,536, a prostaglandin E2 agonist, revealed insights into the metabolic pathways of compounds with tert-butyl groups, similar to the one mentioned. This study could provide a basis for understanding how modifications to the tert-butyl group affect drug metabolism and efficacy, potentially informing the design of new pharmaceuticals (Prakash, Wang, O’Connell, & Johnson, 2008).
Chemical Reactivity and Synthesis
Das et al. (1981) investigated the reaction of tert-butoxy radicals with phenols, a study that can offer insights into the chemical reactivity of compounds containing tert-butoxy groups. Understanding these reactions can aid in the design of new synthetic routes for pharmaceuticals or materials science applications (Das, Encinas, Steenken, & Scaiano, 1981).
Advanced Material Synthesis
A study on the synthesis of 2-pyridylethylphosphinates containing 2,6-di-tert-butyl-4-methylphenol fragments by Prishchenko et al. (2008) highlights the creation of compounds with potential as complexones and antioxidants. These findings could lead to the development of new materials with enhanced stability and performance (Prishchenko, Livantsov, Novikova, Livantsova, & Milyaeva, 2008).
Photophysical Properties of Coordination Polymers
Research by Sivakumar et al. (2011) on lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids showcases the synthesis and characterization of materials with promising photophysical properties. These materials could have applications in lighting, displays, and as sensors (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Propriétés
IUPAC Name |
(2S,4S)-4-(2-benzylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-22(27)24-15-18(14-19(24)21(25)26)28-20-12-8-7-11-17(20)13-16-9-5-4-6-10-16/h4-12,18-19H,13-15H2,1-3H3,(H,25,26)/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJUFHTTZYYGPP-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



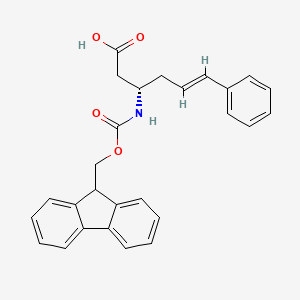
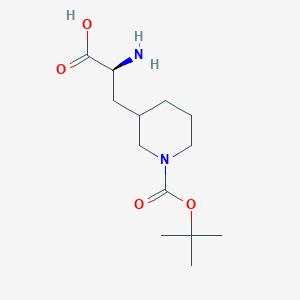

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(2-methoxy-ethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091217.png)
(propan-2-yl)amine](/img/structure/B3091221.png)
